Cas no 2171673-25-7 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid)

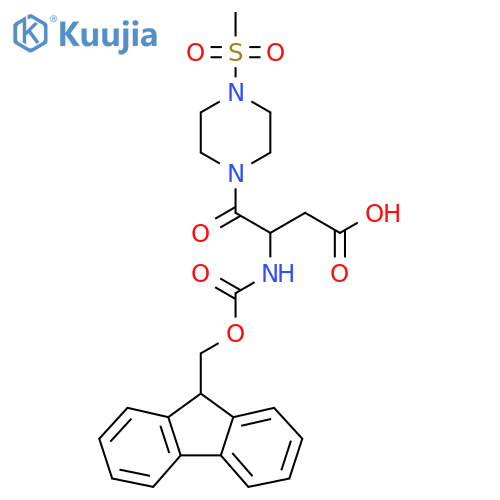

2171673-25-7 structure

商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid

- 2171673-25-7

- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid

- EN300-1539713

-

- インチ: 1S/C24H27N3O7S/c1-35(32,33)27-12-10-26(11-13-27)23(30)21(14-22(28)29)25-24(31)34-15-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20-21H,10-15H2,1H3,(H,25,31)(H,28,29)

- InChIKey: PJZOYNDUDHLNAF-UHFFFAOYSA-N

- ほほえんだ: S(C)(N1CCN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 501.15697138g/mol

- どういたいしつりょう: 501.15697138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 35

- 回転可能化学結合数: 8

- 複雑さ: 875

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 142Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1539713-10.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1539713-0.05g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1539713-1.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1539713-0.5g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1539713-2.5g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1539713-250mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1539713-500mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1539713-5000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1539713-0.25g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1539713-0.1g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid |

2171673-25-7 | 0.1g |

$2963.0 | 2023-06-05 |

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

2171673-25-7 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methanesulfonylpiperazin-1-yl)-4-oxobutanoic acid) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量